N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine
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Overview
Description
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine typically involves the protection of the amino group of 4-fluoro-DL-phenylalanine with an allyloxycarbonyl group. This can be achieved through the reaction of 4-fluoro-DL-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The allyloxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. The fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Boc-4-fluoro-DL-phenylalanine
- N-Fmoc-4-fluoro-DL-phenylalanine
Uniqueness
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine is unique due to the presence of the allyloxycarbonyl protecting group, which offers distinct advantages in peptide synthesis. The fluorine substitution also imparts unique chemical properties, such as increased stability and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
InChI Key |
QMZPYLGAEZRBOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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